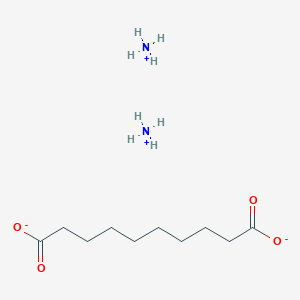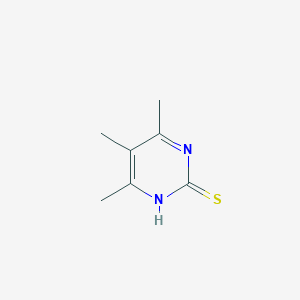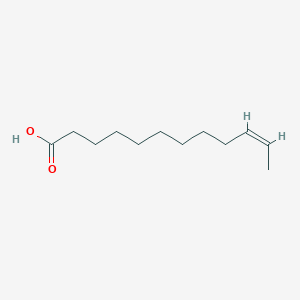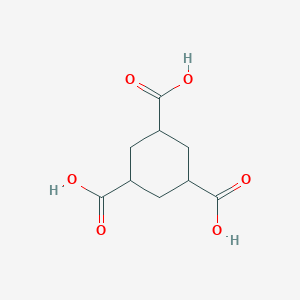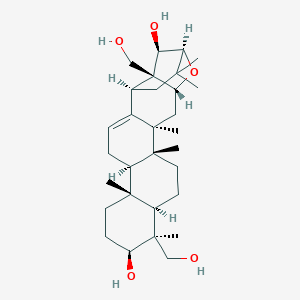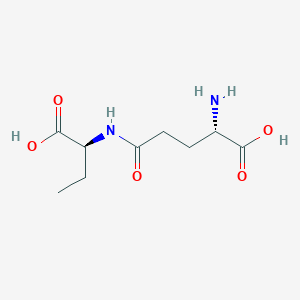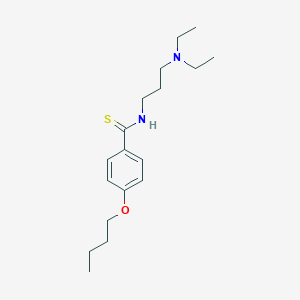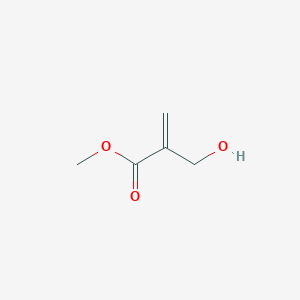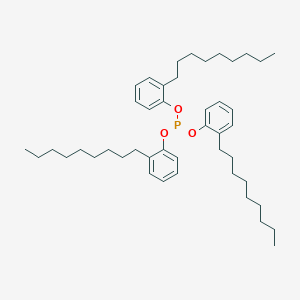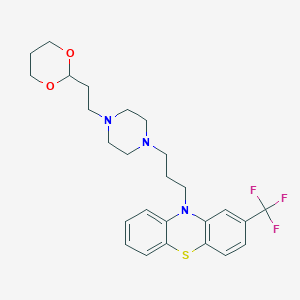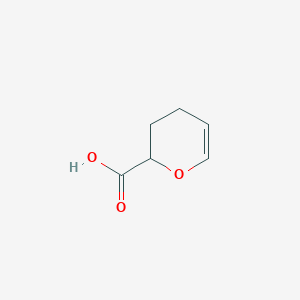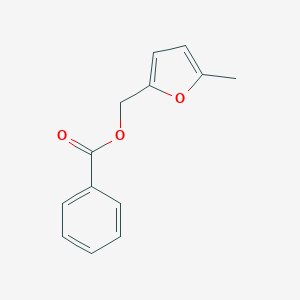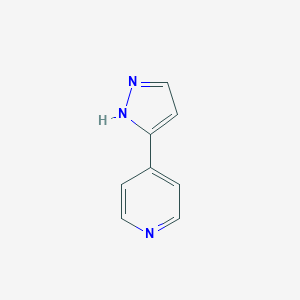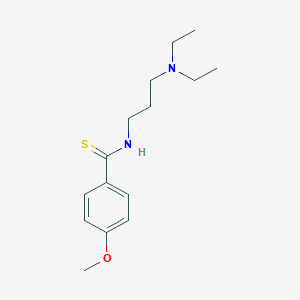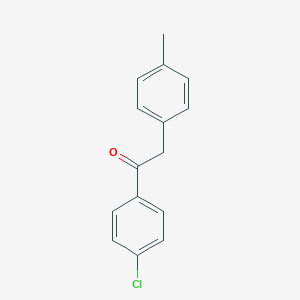
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one is a chemical entity that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss this exact compound, it includes information on structurally related compounds that can offer insights into the behavior and characteristics of similar molecular frameworks.
Synthesis Analysis
The synthesis of related chlorophenyl compounds often involves multi-step procedures and can include the use of Grignard reagents, Michael addition, and resolution of enantiomers through crystallization . For example, the synthesis of enantiomerically pure diarylethanes from related methanone precursors has been achieved through a 7-step procedure, highlighting the complexity and the potential for chiral resolution in these types of compounds . Similarly, Michael addition has been used to synthesize a novel quinolinone derivative, indicating the versatility of this approach in constructing chlorophenyl-containing molecules .
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the crystal structure and molecular arrangement of chlorophenyl compounds . For instance, the crystal structure of a non-linear optical material with two chlorophenyl groups was determined using XRD, revealing that it crystallizes in the monoclinic system with a space group P21/a . The molecular conformation and packing are often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds can be influenced by the presence of electron-withdrawing groups, such as the chloro substituent, which can affect the site of electrophilic or nucleophilic attack . Molecular docking studies suggest that some chlorophenyl compounds might exhibit inhibitory activity against specific proteins, indicating potential medicinal applications . The presence of a carbonyl group in these compounds can also be a site for chemical reactions, as it is often involved in the formation of hydrogen bonds and can influence the overall reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are closely related to their molecular structure. Vibrational spectroscopy, including FT-IR, is used to identify functional groups and study the vibrational modes of the molecules . Theoretical calculations, such as density functional theory (DFT), provide insights into the electronic properties, including HOMO-LUMO analysis, molecular electrostatic potential, and hyperpolarizability, which are important for understanding the optical and electronic behavior of these compounds . Additionally, the synthesis and characterization of these compounds often involve spectral techniques like NMR, which provide detailed information about the molecular environment and the nature of chemical bonds .
Applications De Recherche Scientifique
Crystallography and Hirshfeld Surface Analysis
Research on related compounds, such as 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, focuses on the crystal structure and Hirshfeld surface analysis. This analysis helps to understand the supramolecular interactions, which are crucial for designing materials with specific properties. The study found significant contributions from H⋯H, H⋯C/C⋯H, and H⋯Cl/Cl⋯H interactions in crystal packing, providing insights into the structural organization of similar chlorophenyl compounds (Aydın et al., 2021).
Environmental Science
In environmental science, the metabolism of related chlorophenyl compounds by microbial agents has been studied, offering insights into the biodegradation of persistent organic pollutants. For example, Alcaligenes denitrificans has been shown to metabolize DDE, a metabolite of DDT, under specific conditions, highlighting the potential for bioremediation strategies (Ahuja et al., 2001).
Synthetic Chemistry
Synthetic approaches to enantiomerically pure compounds related to 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one have been developed, demonstrating the versatility of synthetic chemistry in producing specific enantiomers of complex molecules. This research is vital for applications in pharmaceuticals, materials science, and catalysis (Zhang et al., 2014).
Materials Science
Studies on compounds structurally related to 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one have explored their potential in materials science, particularly in the context of molecular electronics and photonics. The analysis of molecular structure, hyperpolarizability, and electronic properties provides insights into designing molecules with desirable electronic and optical characteristics (Najiya et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOOUZZICDASHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384492 |
Source


|
| Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |
CAS RN |
15221-84-8 |
Source


|
| Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

